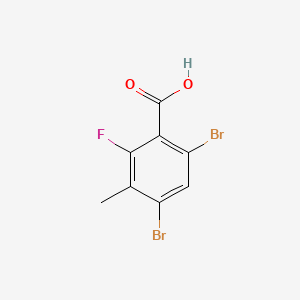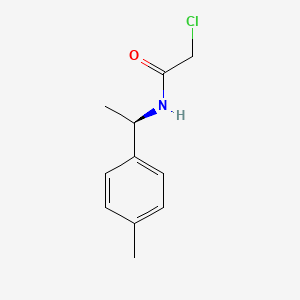
(R)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is an organic compound with a chiral center, making it an enantiomerically pure substance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide typically involves the reaction of ®-1-(p-tolyl)ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .
化学反应分析
Types of Reactions
®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed to form ®-1-(p-tolyl)ethylamine and acetic acid.
Oxidation: The methyl group on the aromatic ring can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Hydrolysis: The major products are ®-1-(p-tolyl)ethylamine and acetic acid.
Oxidation: The major product is ®-2-chloro-N-(1-(p-tolyl)ethyl)acetic acid.
科学研究应用
Chemistry
In chemistry, ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural substrates. It can also serve as a probe to investigate the mechanisms of enzyme catalysis .
Medicine
In medicinal chemistry, ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound in the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of herbicides and insecticides .
作用机制
The mechanism of action of ®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
相似化合物的比较
Similar Compounds
®-1-(p-tolyl)ethylamine: This compound is structurally similar but lacks the chloroacetamide group.
®-2-Chloro-N-(1-phenylethyl)acetamide: This compound has a phenyl group instead of a p-tolyl group.
®-2-Chloro-N-(1-(m-tolyl)ethyl)acetamide: This compound has a meta-tolyl group instead of a para-tolyl group .
Uniqueness
®-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide is unique due to its specific substitution pattern and chiral center. These features confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC 名称 |
2-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI 键 |
MEROEWXZHHGWCP-SECBINFHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H](C)NC(=O)CCl |
规范 SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


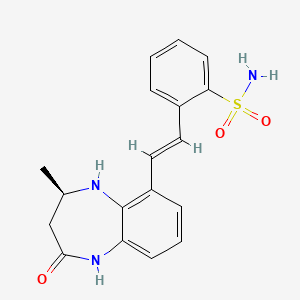
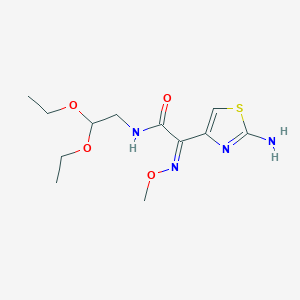
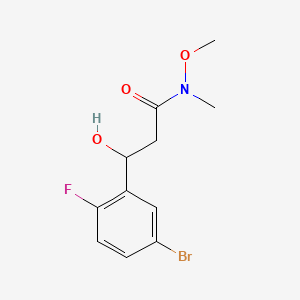
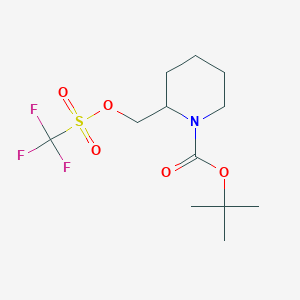
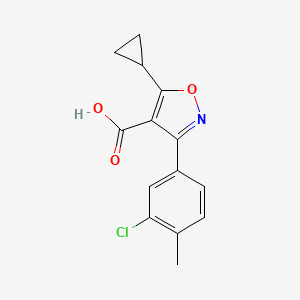
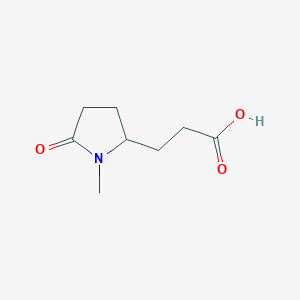
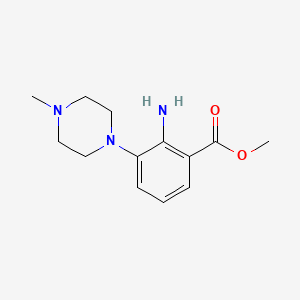


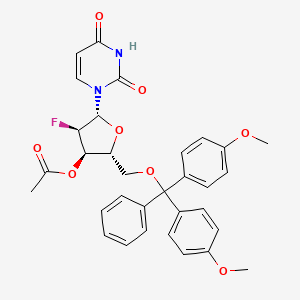
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
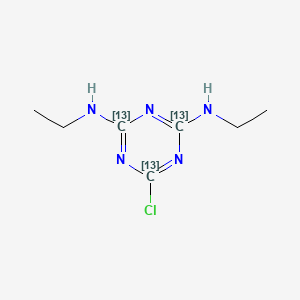
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)
